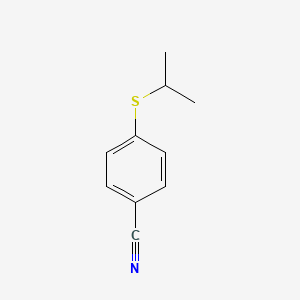

4-(Isopropylthio)benzonitrile

Descripción

4-(Isopropylthio)benzonitrile is a benzonitrile derivative featuring an isopropylthio (-S-iPr) substituent at the para position of the benzene ring. The compound combines the electron-withdrawing nitrile group with the sulfur-containing isopropylthio moiety, which influences its electronic, steric, and solubility properties. Applications of such compounds span organic synthesis, pharmaceuticals, and materials science, where substituent effects dictate reactivity and functionality .

Propiedades

Fórmula molecular |

C10H11NS |

|---|---|

Peso molecular |

177.27 g/mol |

Nombre IUPAC |

4-propan-2-ylsulfanylbenzonitrile |

InChI |

InChI=1S/C10H11NS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3 |

Clave InChI |

NBTQSHSLGMPKKH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)SC1=CC=C(C=C1)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-(2,6-Dimethylphenylthio)benzonitrile

- Structure : The phenylthio group is substituted with 2,6-dimethyl groups, introducing steric hindrance compared to the isopropylthio group.

- Synthesis : Prepared via transition metal-free Ba conditions using aryl halides and thiols, emphasizing eco-friendly protocols .

- Properties :

- Higher molecular weight (239.33 g/mol) due to the bulky dimethylphenyl group.

- Crystalline solid with distinct NMR shifts (e.g., aromatic proton splitting due to steric effects).

- Applications: Potential intermediate in pharmaceutical synthesis, leveraging diaryl sulfide motifs for bioactive molecules .

4-(Trans-4-propylcyclohexyl)benzonitrile

- Structure : A cyclohexylpropyl group replaces the isopropylthio moiety, altering hydrophobicity and conformational flexibility.

- Properties: Higher lipophilicity due to the cyclohexane ring, impacting solubility in non-polar solvents. Molecular weight: 229.35 g/mol (calculated from C₁₆H₁₉N).

3-(4-Aminophenyl)benzonitrile

- Structure: An amino group (-NH₂) at the meta position introduces polarity and reactivity.

- Properties: Enhanced solubility in polar solvents (e.g., water or ethanol) due to the amino group. Reactivity: Prone to oxidation and electrophilic substitution, unlike the more stable thioether group in 4-(isopropylthio)benzonitrile.

- Safety : Requires personal protective equipment (gloves, face shields) to prevent skin/eye contact, highlighting differences in hazard profiles compared to sulfur-based derivatives .

4-(3-Thienyl)benzonitrile

- Structure : A thiophene ring replaces the isopropylthio group, introducing aromatic sulfur and π-conjugation.

- Properties :

Benzonitrile, 4-(iodoacetyl)

- Structure : An iodoacetyl (-COCH₂I) group confers high reactivity for nucleophilic substitution.

- Applications : Used in bioconjugation and radiopharmaceutical synthesis, contrasting with the more inert isopropylthio group.

Research Implications

- Steric vs. Electronic Effects : Bulky substituents (e.g., 2,6-dimethylphenylthio) hinder reactivity but enhance crystallinity, whereas electron-rich groups (e.g., thiophene) improve optoelectronic performance .

- Safety Considerations: Sulfur-containing derivatives generally require less stringent protocols than halogenated or amino-substituted analogues .

- Synthetic Flexibility : Transition metal-free methods (e.g., Ba conditions) offer scalable routes for diaryl sulfides, while cross-coupling dominates thiophene derivatives .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.